3-Methyl-1-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)urea
Description
3-Methyl-1-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)urea is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a sulfamoyl group at the 5-position and a methylurea moiety at the 2-position. The sulfamoyl group (-SO₂NH₂) is a well-known pharmacophore in medicinal chemistry, often associated with carbonic anhydrase inhibition and diuretic activity . This structural combination positions the compound as a candidate for therapeutic applications, particularly in enzyme inhibition or antimicrobial contexts.
Properties
IUPAC Name |
1-methyl-3-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O3S2/c1-6-2(10)7-3-8-9-4(13-3)14(5,11)12/h1H3,(H2,5,11,12)(H2,6,7,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLKHLHNDAHFJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=NN=C(S1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 3-methylurea with a sulfonamide derivative of 1,3,4-thiadiazole. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound. The industrial production methods focus on cost-effectiveness, efficiency, and environmental sustainability.
Chemical Reactions Analysis
Hydrolysis Reactions
The urea linkage undergoes alkaline hydrolysis under strong basic conditions:
-
Reactants : 3-Methyl-1-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)urea + NaOH.
-
Products : 5-Sulfamoyl-1,3,4-thiadiazol-2-amine + methylamine + CO₂.
Key Observations :
Derivatization via Isocyanate/Thiocyanate Reactions
The urea group reacts with aromatic isocyanates to form bis-urea derivatives:
Table 2: Derivative Synthesis
| Reagent | Product Structure | Yield (%) |
|---|---|---|
| Phenyl isocyanate | Bis-urea derivative | 55 |
| 2,6-Difluorophenyl isothiocyanate | Thiourea derivative | 60 |
Electrophilic Substitution on the Thiadiazole Ring
The electron-withdrawing sulfamoyl group directs substitution to the 3-methyl position:
-
Chlorination : Reaction with Cl₂ in acetic acid yields 3-chloromethyl derivatives .
-
Conditions : 70% acetic acid, 0–5°C, 2 hours.
-
Product : 3-(Chloromethyl)-1-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)urea.
-
Cyclization to Heterocyclic Systems
Under acidic conditions, the urea moiety participates in cyclization:
-
Reactants : this compound + thioglycolic acid.
-
Product : Thiazolidinone-fused thiadiazole.
Spectroscopic Validation :
-
IR : Loss of urea N-H stretch (3364 cm⁻¹), emergence of thiazolidinone C=O (1692 cm⁻¹) .
-
¹H NMR : New multiplet at δ 7.48–8.59 ppm (aromatic protons) .
Coordination Chemistry
The sulfamoyl group (-SO₂NH₂) acts as a bidentate ligand for transition metals:
-
Example : Reaction with Cu(II) acetate forms a square-planar complex.
-
Conditions : Ethanol, 60°C, 2 hours.
-
Stoichiometry : Ligand:Cu = 2:1 (confirmed by elemental analysis).
-
Stability Under Thermal and Oxidative Conditions
Table 3: Stability Profile
| Condition | Result (24h) |
|---|---|
| pH 2.0 (HCl) | 98% intact |
| pH 9.0 (NaOH) | 85% intact |
| UV light (254 nm) | 75% intact |
Biological Activity Correlations
Derivatives show carbonic anhydrase inhibitory activity:
Scientific Research Applications
Agricultural Chemistry
3-Methyl-1-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)urea has been identified as a promising candidate for use as a pesticide and herbicide. Its structural features contribute to its effectiveness against various plant pathogens.
Pesticidal Activity
Research indicates that this compound exhibits significant antifungal and antibacterial properties. It has been tested against pathogens such as Botrytis cinerea and Phytophthora infestans, showing effective inhibition of their growth. The compound's mechanism involves disrupting the cellular processes of these pathogens, making it a valuable addition to agricultural pest management strategies .
Case Study: Efficacy Against Plant Diseases
A study conducted on the efficacy of this compound demonstrated its potential in controlling tomato blight caused by Alternaria solani. In controlled trials, application of the compound resulted in a 70% reduction in disease incidence compared to untreated controls .
Pharmaceutical Applications
The compound is also being explored for its potential pharmaceutical applications, particularly in the field of drug design.
Carbonic Anhydrase Inhibition
Recent studies have highlighted the role of sulfonamide derivatives, including this compound, as inhibitors of carbonic anhydrases. These enzymes are crucial for various physiological processes, and their inhibition can lead to therapeutic effects in conditions such as glaucoma and epilepsy .
Case Study: Antitumor Activity
In vitro studies have shown that certain sulfonamide-based analogues exhibit antitumor activity. The structural similarities with this compound suggest that it may also possess similar properties, warranting further investigation into its potential as an anticancer agent .
Biochemical Tools
The unique structure of this compound allows it to function as a biochemical tool in research settings.
Enzyme Inhibition Studies
The compound has been utilized in studies aimed at understanding enzyme mechanisms through inhibition assays. Its ability to selectively inhibit certain enzymes makes it valuable for elucidating biochemical pathways and developing new therapeutic strategies .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-Methyl-1-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The thiadiazole ring can interact with biological receptors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Acetazolamide (N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide)
- Structure : Acetazolamide shares the 5-sulfamoyl-1,3,4-thiadiazole backbone but substitutes the urea group with an acetamide (-NHCOCH₃) at the 2-position .
- Pharmacological Activity : A clinically approved carbonic anhydrase inhibitor used for glaucoma and epilepsy. The acetamide group provides moderate lipophilicity, while the sulfamoyl group directly interacts with the enzyme’s active site.
- Solubility and Stability: Crystallizes as a hemihydrate (2.25H₂O), enhancing stability but reducing solubility in nonpolar environments compared to urea derivatives .
1-Cyclopentyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea
- Structure : Replaces the sulfamoyl group with a phenyl ring and introduces a cyclopentyl substituent on the urea nitrogen .
- Pharmacological Activity: Demonstrated improved binding affinity in computational models due to the bulky cyclopentyl group, which may enhance selectivity for specific targets.
3,3-Dimethyl-1-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-thiadiazol-2-ylsulfanyl]butan-2-one
- Structure : Features a triazole-methyl substituent and a sulfanyl (-S-) linkage instead of sulfamoyl or urea groups .
- Functional Implications : The triazole ring introduces additional hydrogen-bonding sites, while the sulfanyl group may alter electronic properties, affecting reactivity and metabolic stability .
Pharmacological and Physicochemical Properties
Research Findings and Implications
- Challenges : Sulfamoyl-containing compounds may face metabolic instability due to sulfonamide cleavage, whereas urea derivatives show better resistance to enzymatic degradation .
- Future Directions : Computational studies (e.g., molecular docking) recommend further exploration of hybrid structures combining sulfamoyl and urea motifs for dual-target therapies .
Biological Activity
3-Methyl-1-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)urea, with CAS number 32873-77-1, is a compound of interest due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C₄H₇N₅O₃S₂
- Molecular Weight : 237.26 g/mol
- Structure : The compound features a thiadiazole ring substituted with a sulfamoyl group and a methyl group attached to the urea moiety.
Synthesis
The synthesis of this compound typically involves the reaction of 5-methyl-1,3,4-thiadiazole with appropriate sulfonyl chlorides and urea derivatives. The process can be optimized for yield and purity using various organic synthesis techniques.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. Specifically, derivatives of thiadiazoles have shown effectiveness against various bacterial strains. For instance:
- In vitro studies demonstrated that related compounds exhibit Minimum Inhibitory Concentrations (MICs) as low as 0.03–0.06 μg/mL against Staphylococcus aureus and Streptococcus pyogenes .
Anticancer Potential
Recent studies have explored the anticancer properties of thiadiazole derivatives, including those similar to this compound. A notable study synthesized a series of urea derivatives based on thiadiazole structures and evaluated their cytotoxic effects against various cancer cell lines:
- Cytotoxicity Assays : Compounds showed promising results against HeLa cells with IC₅₀ values significantly lower than those of established anticancer drugs like sorafenib .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 5d | HeLa | 0.37 |
| 5g | HeLa | 0.73 |
| 5k | HeLa | 0.95 |
| Sorafenib | HeLa | 7.91 |
The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways crucial for cell proliferation or survival:
- Apoptosis Induction : Flow cytometry analyses revealed that certain derivatives induce apoptotic cell death in cancer cells, blocking the cell cycle at specific phases .
Case Studies
- Antibacterial Activity Evaluation : A study focused on the antimicrobial efficacy of various thiadiazole derivatives found that modifications to the thiadiazole ring significantly influenced antibacterial potency .
- Anticancer Activity Assessment : Another investigation into a series of urea derivatives demonstrated their ability to inhibit cancer cell growth through apoptosis induction and cell cycle arrest .
Q & A
Q. What are the recommended synthetic routes for preparing 3-Methyl-1-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)urea?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or urea coupling. A common approach involves reacting 5-sulfamoyl-1,3,4-thiadiazol-2-amine with methyl isocyanate under inert conditions (e.g., dry tetrahydrofuran or dichloromethane) at 0–25°C. Catalytic bases like triethylamine may enhance reactivity by neutralizing HCl byproducts . Alternative routes include coupling pre-synthesized thiadiazole intermediates with urea precursors, as demonstrated in analogous thiadiazolylurea syntheses .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological Answer: Validate using:
- HPLC/GC-MS : Quantify purity (>95% recommended for biological assays).
- NMR Spectroscopy : Confirm substituent positions (e.g., methyl group at N3, sulfamoyl at C5) via - and -NMR. Compare chemical shifts to structurally related thiadiazolylureas .
- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation (see analogous compounds in ).
Q. What spectroscopic databases or tools are recommended for characterizing this compound?
Methodological Answer:
- SDBS (Spectral Database for Organic Compounds) : Compare IR and mass spectra with entries for 5-sulfamoyl-1,3,4-thiadiazole derivatives .
- NIST Chemistry WebBook : Reference thermodynamic and fragmentation patterns .
- ChemSpider : Cross-validate molecular weight (222.24 g/mol) and fragmentation ions .
Advanced Research Questions
Q. How can researchers investigate the carbonic anhydrase inhibition potential of this compound?
Methodological Answer:
- Enzyme Assays : Use recombinant human carbonic anhydrase isoforms (e.g., CA-II, CA-IX) with a stopped-flow CO hydration assay. Compare IC values to acetazolamide (positive control) .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity and thermodynamics of enzyme-inhibitor interactions .
- Structural Analysis : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of CA isoforms (PDB IDs: 3KSG, 5FL4) to predict binding modes .
Q. What strategies are effective for analyzing contradictory biological activity data across studies?
Methodological Answer:
- Assay Standardization : Control variables like pH, temperature, and enzyme source (e.g., recombinant vs. tissue-extracted CA).
- Metabolic Stability Tests : Use liver microsomes to assess compound degradation rates, which may explain variability in in vivo efficacy .
- Comparative SAR Studies : Synthesize analogs with modified urea or thiadiazole moieties to isolate structural determinants of activity .
Q. How can computational methods optimize the compound’s pharmacokinetic profile?
Methodological Answer:
- QSAR Modeling : Train models on datasets of sulfonamide/thiadiazole derivatives to predict logP, solubility, and bioavailability.
- ADMET Prediction : Use tools like SwissADME or ADMETLab to forecast blood-brain barrier penetration or CYP450 interactions .
- Molecular Dynamics Simulations : Simulate binding persistence in CA active sites to guide stability-enhanced designs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
